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Compound of Interest

Compound Name:
3-Chloro-2-(3-

chlorophenoxy)aniline

CAS No.: 946772-61-8

Cat. No.: B1318587

Get Quote

Technical Monograph: 2-(3-Chlorophenoxy)-3-chloroaniline

Executive Summary
2-(3-Chlorophenoxy)-3-chloroaniline (Formula:

) is a specialized diaryl ether scaffold used in the development of non-steroidal anti-
inflammatory drugs (NSAIDs) and kinase inhibitors. Structurally, it belongs to the
polychlorinated diphenyl ether (PCDE) class, distinguished by a sterically crowded 2,3-
substitution pattern on the aniline ring.

This guide provides a definitive technical analysis of its molecular weight characteristics—

critical for mass spectrometry validation—and outlines a robust, regioselective synthetic

pathway. Unlike commodity anilines, this molecule requires precise handling due to its

lipophilicity and specific isotopic signature.
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For researchers validating small molecule libraries, distinguishing between Average Molecular

Weight and Monoisotopic Mass is non-negotiable, particularly for chlorinated compounds

where the

and

isotopes create distinct spectral fingerprints.

Molecular Weight Data
Property Value Technical Context

Formula
Core scaffold: Aniline +

Phenoxy ether linkage.

Average MW 254.11 g/mol

Used for stoichiometric

calculations (reagent

weighing).

Monoisotopic Mass 253.0061 g/mol

The exact mass of the peak

containing only

.

Predicted LogP ~4.2
Highly lipophilic; requires

DMSO or chlorinated solvents.

Topological PSA ~35 Å²

Suggests good membrane

permeability (oral

bioavailability potential).

Mass Spectrometry: The Isotope Signature
The presence of two chlorine atoms dictates a specific isotopic pattern in Mass Spectrometry

(MS). Chlorine exists naturally as

(~75%) and

(~25%).

M+0 (253.0): Contains two
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. Relative Intensity: 100% (Base).

M+2 (255.0): Contains one

and one

. Relative Intensity: ~64%.

M+4 (257.0): Contains two

. Relative Intensity: ~10%.

Researchers must look for this characteristic 9:6:1 triplet pattern to confirm the presence of the

dichloro-motif.

Fig 1. Expected MS Isotope Distribution for C12H9Cl2NO

Molecular Ion (M+)
253.0 m/z

(35Cl, 35Cl)

Isotope M+2
255.0 m/z

(35Cl, 37Cl)

~64% Intensity Isotope M+4
257.0 m/z

(37Cl, 37Cl)

~10% Intensity

Click to download full resolution via product page

Synthetic Methodology
The synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline is not a trivial condensation. Direct

chlorination of phenoxyaniline lacks regiocontrol. The most reliable route utilizes Nucleophilic

Aromatic Substitution (S_NAr) followed by Chemoselective Reduction.

Strategic Rationale
We exploit the electronic properties of 2,3-dichloronitrobenzene.

The nitro group (

) is a strong electron-withdrawing group (EWG).[1]

It activates the ortho-chlorine (Position 2) and para-chlorine (Position 4) toward nucleophilic

attack.
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In 2,3-dichloronitrobenzene, the 2-Cl is activated (ortho), while the 3-Cl is meta

(unactivated).

Result: Reaction with 3-chlorophenol selectively displaces the 2-Cl, installing the ether

linkage exactly where required.

Experimental Protocol
Step 1: Regioselective Ether Formation

Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Anhydrous

(2.0 eq).

Solvent: DMF (Dimethylformamide) or NMP.

Procedure:

Charge flask with 3-chlorophenol,

, and DMF. Stir at RT for 30 min to form the phenoxide.

Add 2,3-dichloronitrobenzene.[2][3]

Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of nitrobenzene).

Workup: Pour into ice water. Filter the precipitate (2-(3-chlorophenoxy)-3-

chloronitrobenzene). Recrystallize from Ethanol.

Step 2: Chemoselective Reduction Critical Note: Standard catalytic hydrogenation (

, Pd/C) carries a high risk of dehalogenation (stripping off the Cl atoms). We use Iron/Acid
reduction to preserve the halogens.

Reagents: Nitro intermediate (Step 1 product), Iron Powder (5.0 eq),

(Solid, 5.0 eq).

Solvent: Ethanol/Water (4:1).
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Procedure:

Reflux the mixture at 80°C with vigorous stirring for 2 hours.

Validation: Color change from yellow (nitro) to pale brown/colorless (amine).

Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate. Extract with

Ethyl Acetate.

Purification: Flash chromatography (Hexane/EtOAc).

Fig 2. Regioselective Synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline

2,3-Dichloronitrobenzene
(Electrophile)

Step 1: SNAr
K2CO3, DMF, 90°C

(Selectivity: 2-Cl displacement)

3-Chlorophenol
(Nucleophile)

Intermediate:
2-(3-Chlorophenoxy)-3-chloronitrobenzene

Step 2: Reduction
Fe powder, NH4Cl, EtOH/H2O

(Preserves Cl atoms)

Target:
2-(3-Chlorophenoxy)-3-chloroaniline

Click to download full resolution via product page

Application in Drug Discovery

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1318587/docs?utm_src=pdf-body-img#2-3-chlorophenoxy-3-chloroaniline-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This molecule serves as a "Privileged Scaffold" in medicinal chemistry.

Kinase Inhibition: The diphenyl ether moiety mimics the ATP-binding pocket geometry in

certain kinases (e.g., B-Raf, MEK). The 3-chloro substituent on the aniline ring often fits into

hydrophobic back-pockets, enhancing selectivity.

NSAID Design: It is a structural analog of Fenamates (e.g., Meclofenamic acid), where the

ether oxygen replaces the secondary amine bridge, potentially altering metabolic stability

and COX-1/COX-2 selectivity profiles.

Safety & Handling
Toxicity: Like all halogenated anilines, this compound is a potential methemoglobinemia

inducer. It can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

PPE: Double nitrile gloves and a fume hood are mandatory.

Storage: Store under Nitrogen at 4°C. Anilines oxidize (darken) upon air exposure.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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